

Application Notes and Protocols for High-Throughput Screening of IRAK4-IN-29

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Compound of Interest

Compound Name: IRAK4-IN-29

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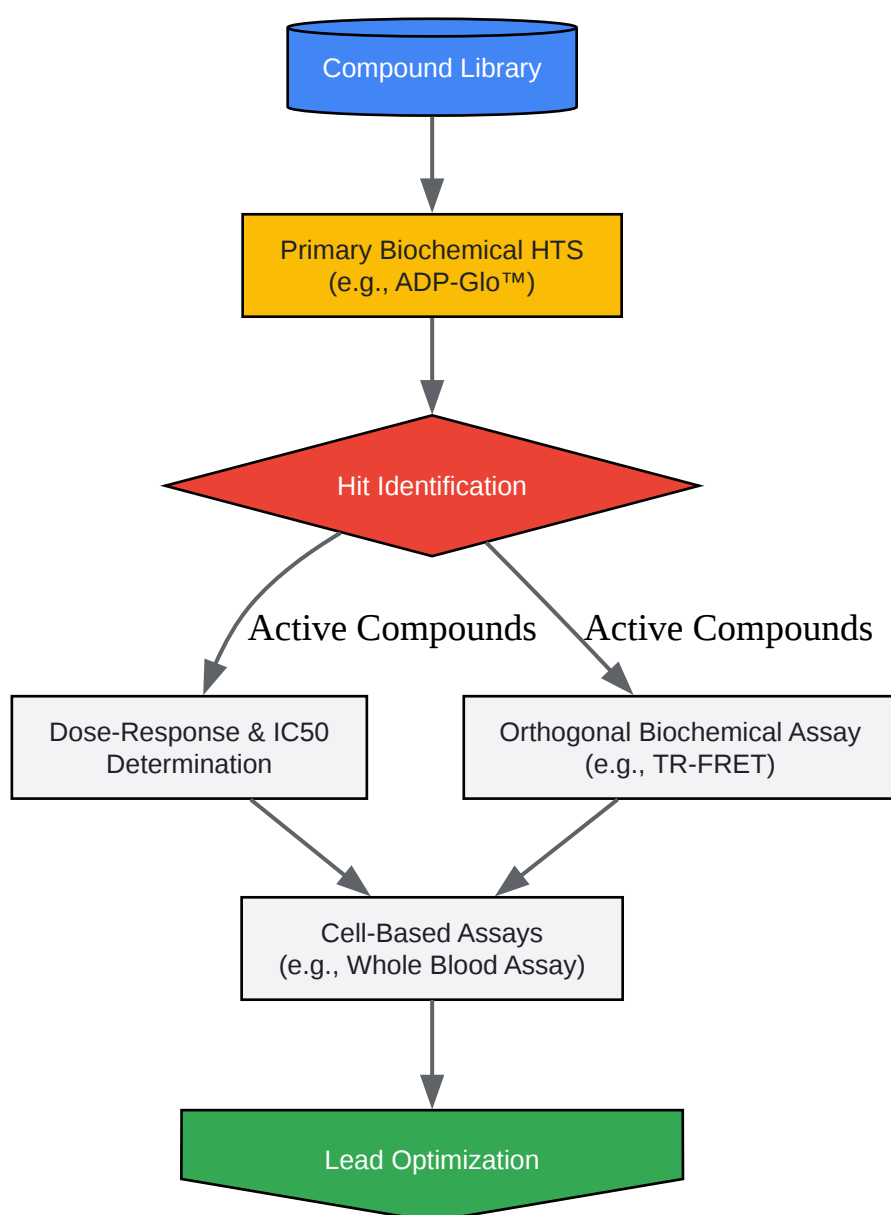
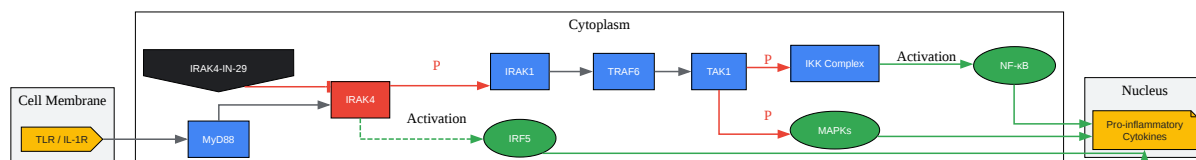
For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).^{[1][2]} Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.^{[2][3][4][5]} **IRAK4-IN-29** is a potent and selective small molecule inhibitor of IRAK4 kinase activity. These application notes provide a comprehensive overview of the high-throughput screening (HTS) setup for the identification and characterization of IRAK4 inhibitors like **IRAK4-IN-29**.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.^[1] This leads to the formation of the Myddosome complex, a signaling hub that includes IRAK4.^[6] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF- κ B and AP-1, and the production of pro-inflammatory cytokines.^{[6][7]}



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